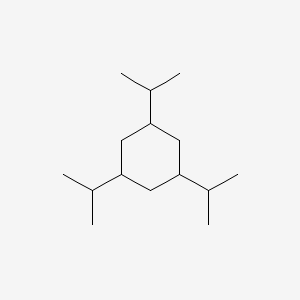
1,3,5-Triisopropylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triisopropylcyclohexane is a chemical compound with the molecular formula C15H30. It is a monocycloalkane with three isopropyl groups attached to the cyclohexane ring at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triisopropylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of corresponding aromatic compounds. The process involves the use of metal catalysts such as palladium or platinum on carbon supports. The reaction is carried out under high pressure and temperature to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triisopropylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts to produce fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine gas under UV light.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Triisopropylcyclohexane has several scientific research applications:
Chemistry: Used as a model compound in studies of cycloalkane behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier.
Industry: Utilized in the development of fuel surrogates for diesel and aviation fuels due to its thermophysical properties
Mecanismo De Acción
The mechanism of action of 1,3,5-Triisopropylcyclohexane involves its interaction with molecular targets through hydrophobic interactions. Its bulky isopropyl groups create steric hindrance, affecting the compound’s reactivity and interaction with other molecules. In fuel applications, it acts as a surrogate component to mimic the behavior of real fuels in combustion studies .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simpler monocycloalkane without substituents.
1,2,4-Triisopropylcyclohexane: Similar structure but with different substitution pattern.
1,3,5-Triethylcyclohexane: Similar structure with ethyl groups instead of isopropyl groups.
Uniqueness
1,3,5-Triisopropylcyclohexane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in studies of steric effects and hydrophobic interactions in chemical and biological systems .
Propiedades
Número CAS |
34387-60-5 |
|---|---|
Fórmula molecular |
C15H30 |
Peso molecular |
210.40 g/mol |
Nombre IUPAC |
1,3,5-tri(propan-2-yl)cyclohexane |
InChI |
InChI=1S/C15H30/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h10-15H,7-9H2,1-6H3 |
Clave InChI |
NPNNVCRGZWDXKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC(CC(C1)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)

![1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002305.png)
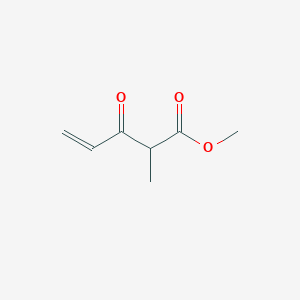

![N'-[(E)-(4-isopropylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12002323.png)
![1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002328.png)

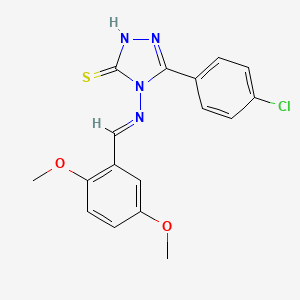
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)
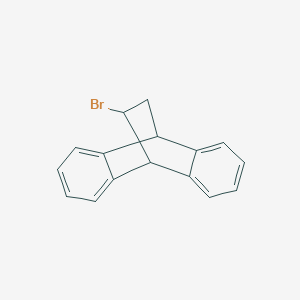
![N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B12002350.png)
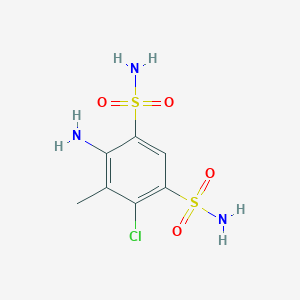
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12002360.png)
